N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c19-14(9-11-5-3-7-20-11)17-16-18-15-12-6-2-1-4-10(12)8-13(15)21-16/h1-7H,8-9H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKIVQAVTAZPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 8H-Indeno[1,2-d]thiazole Core
The indeno-thiazole scaffold is synthesized via cyclocondensation of 1-indanone with thiourea in the presence of bromine. This method, adapted from analogous thiazole syntheses, achieves high yields through careful control of stoichiometry and temperature.
Reaction Mechanism and Conditions
The reaction proceeds through bromination of 1-indanone at the α-position, followed by nucleophilic attack by thiourea to form the thiazole ring (Figure 1). Key parameters include:
- Molar ratio : 1-indanone : thiourea : bromine = 1 : 2 : 1.1.
- Solvent : Ethanol (dry, anhydrous).
- Temperature : Reflux at 100°C for 5–6 hours.
- Workup : Neutralization with aqueous ammonium hydroxide to precipitate the intermediate 2-amino-8H-indeno[1,2-d]thiazole .
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Bromine stoichiometry | 1.1 equivalents | Maximizes ring closure |
| Reaction time | 5–6 hours | Prevents over-bromination |
| Solvent polarity | Ethanol (ε = 24.3) | Enhances intermediate solubility |
Preparation of 2-(Thiophen-2-yl)acetyl Chloride
The thiophene-acetamide side chain requires activation of 2-(thiophen-2-yl)acetic acid to its acid chloride. Two methods are validated:
Amidation of 2-Amino-8H-indeno[1,2-d]thiazole
Coupling the acid chloride to the thiazole amine is achieved via two primary methods:
HATU-Mediated Coupling
- Reagents : 2-(Thiophen-2-yl)acetyl chloride, HATU (1.0 equiv), DIPEA (3.0 equiv).
- Solvent : DMF (anhydrous).
- Conditions : Room temperature, 2 hours.
- Yield : 68–75%.
Mechanism : HATU activates the carboxylate as an uronium intermediate, facilitating nucleophilic attack by the amine.
Table 2: Amidation Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| HATU/DIPEA | 68–75 | >90 | Low |
| Thionyl Chloride | 58–65 | 85–90 | Moderate |
Purification and Characterization
Chromatographic Purification
Optimization and Alternative Routes
Solvent Effects
Scalability Challenges
- Gram-scale synthesis : Yields drop to 50–60% due to inefficient heat transfer in cyclocondensation.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide as an inhibitor of viral proteases, particularly against SARS-CoV-2. A study found that derivatives of this compound exhibited significant inhibitory activity against the 3CL protease of SARS-CoV-2, with an IC50 value of 6.42 ± 0.90 µM, indicating its potential as a therapeutic agent in treating COVID-19 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound possess significant antibacterial effects against various pathogens, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, showcasing its potential in developing new antibacterial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it was identified as a potent inhibitor of retinoic acid receptor-related orphan receptor-gamma-t (RORγt), which plays a crucial role in autoimmune diseases . This inhibition was linked to the compound's ability to modulate Th17 cell differentiation, providing insights into its therapeutic potential in autoimmune disorders.
Anticancer Activity
This compound has shown promise in cancer research as well. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition and triggering apoptosis pathways . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and indeno-thiazole moieties can enhance its anticancer activity.
Organic Electronics
Due to its unique electronic properties, this compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films and its favorable charge transport properties make it a candidate for further exploration in this field .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include the formation of the indeno-thiazole core followed by the introduction of the thiophene moiety through acylation reactions .
Case Study: Antiviral Activity Against SARS-CoV-2
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 6.42 ± 0.90 | SARS-CoV-2 3CL protease |
Case Study: Antimicrobial Efficacy
| Derivative | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indeno-Thiazole Derivatives
Several 8H-indeno[1,2-d]thiazol-2-amine derivatives (e.g., N-Allyl, N-Phenyl, and N-methyl variants) have been synthesized, with yields ranging from 12% to 53% depending on substituent steric and electronic effects . For instance, the methyl-substituted amine (53% yield) demonstrates higher synthetic efficiency compared to bulkier aryl groups, suggesting that the acetamide’s introduction may require optimized conditions to maintain yield .
Table 1: Comparison of Indeno-Thiazole Derivatives
*Calculated based on provided data. †Estimated using molecular formula C₁₈H₁₃N₂OS₂.
Benzothiazole and Thiazole Acetamide Derivatives
Benzothiazole acetamides, such as (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, exhibit polypharmacological activity against MAO-B and BChE enzymes . Additionally, piperazine-linked thiazole acetamides (e.g., compounds 13–18 in ) show molecular weights of 408–438 g/mol and melting points >269°C, indicating higher thermal stability than the target compound, likely due to extended aromaticity .
Table 2: Key Thiazole Acetamide Derivatives
Biological Activity
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features an indeno[1,2-d]thiazole moiety linked to a thiophene ring through an acetamide functional group. The synthesis typically involves multi-step organic reactions:
- Formation of Indeno-thiazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Thiophene Ring : Coupling reactions such as Suzuki or Stille coupling using palladium catalysts.
- Acetamide Formation : Finalization of the structure through acylation processes.
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects.
- Biofilm Inhibition : The compounds effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in some assays .
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 7b | 0.22 | 85 |
| 5a | 0.25 | 80 |
Anticancer Activity
This compound has also been evaluated for anticancer properties. In vitro studies indicate that it may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, suggesting potential in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to the active sites of enzymes, thereby preventing their normal function.
- Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
- DNA Intercalation : Inserting between DNA base pairs which disrupts replication and transcription processes.
Study on SARS-CoV-2 Inhibition
A notable study highlighted the compound's potential as a SARS-CoV-2 3CL protease inhibitor, with an IC50 value of 6.42 ± 0.90 μM. This finding underscores the relevance of this compound in developing antiviral therapies against COVID-19 .
Comparative Studies
Comparative studies have shown that variations in the chemical structure significantly affect biological activity. For instance, substituting different functional groups can enhance or diminish antimicrobial efficacy and enzyme inhibition potential .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing synthetic yield and purity of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide?
- Methodology : Multi-step synthesis typically involves cyclization of the thiazole core, followed by acylation with thiophen-2-ylacetic acid derivatives. Key parameters include:
- Temperature control : Excess heat may lead to side reactions (e.g., decomposition of thiophene or thiazole rings) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in acylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Techniques :
- NMR spectroscopy : Verify aromatic protons (δ 7.2–8.1 ppm for thiophene and indeno-thiazole protons) and acetamide carbonyl (δ ~168 ppm in NMR) .
- Mass spectrometry : Molecular ion peak at m/z corresponding to (calc. 335.04) .
- X-ray crystallography (if crystalline): Resolve bond lengths/angles, e.g., C-S bond (~1.75 Å) in the thiazole ring .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for indeno-thiazole-acetamide derivatives?
- Hypothesis-driven approach :
- Assay variability : Compare results across cell lines (e.g., HEK-293 vs. HepG2) to identify tissue-specific effects .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
- Metabolic stability : Perform liver microsome studies to assess if rapid degradation explains low in vivo activity despite strong in vitro results .
Q. How can structure-activity relationships (SAR) guide functionalization of this compound for enhanced target binding?
- Key modifications :
| Substituent | Effect on Activity | Mechanistic Insight |
|---|---|---|
| Thiophene-2-yl | ↑ π-π stacking with aromatic residues (e.g., EGFR kinase) | Enhances binding affinity by ~30% vs. phenyl analogs |
| Indeno-thiazole core | ↑ Planarity improves DNA intercalation (IC50 ~2 µM in topoisomerase assays) | Rigidity reduces entropy penalty during binding |
| Acetamide linker | Modulate solubility via alkyl chain elongation (logP reduction by 0.5 units per -CH2- group) | Hydrophilicity critical for blood-brain barrier penetration |
- Computational tools : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes with targets like PARP-1 or COX-2 .
Q. What experimental designs resolve conflicting mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?
- Stepwise validation :
Kinetic assays : Measure values for enzyme targets (e.g., HDACs) under varying substrate concentrations .
Receptor binding : Use SPR (surface plasmon resonance) to quantify binding affinity () for GPCRs or nuclear receptors .
Gene knockdown : CRISPR/Cas9-mediated deletion of suspected targets (e.g., STAT3) to confirm loss of compound efficacy .
Data Analysis and Reproducibility
Q. How should researchers interpret discrepancies in cytotoxicity profiles across studies?
- Factors to evaluate :
- Dose-response curves : Ensure IC50 values are calculated from ≥6 data points to minimize error .
- Mitochondrial toxicity : Use resazurin assays (viability) alongside LDH release (necrosis) to distinguish mechanisms .
- Batch variability : Compare synthesis lots via LC-MS to rule out impurities (e.g., residual acetic anhydride) .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process optimization :
- Continuous flow reactors : Improve yield consistency (>90%) vs. batch methods .
- In-line analytics : Use FTIR probes to monitor intermediate formation (e.g., thioamide at 1250 cm) .
- Documentation : Report exact equivalents of reagents (e.g., 1.05 eq. acetic anhydride) and stirring rates (RPM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
